molecular formula C10H19NO3 B575036 tert-Butyl (2-oxopentan-3-yl)carbamate CAS No. 183606-72-6

tert-Butyl (2-oxopentan-3-yl)carbamate

Cat. No.: B575036
CAS No.: 183606-72-6
M. Wt: 201.266
InChI Key: OYMVICMFVPPYRS-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxopentan-3-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-oxopentan-3-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis via tert-Butyl Carbamate and 2-Oxopentan-3-yl Chloride:

      Reagents: tert-Butyl carbamate, 2-oxopentan-3-yl chloride, base (e.g., sodium hydroxide).

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The base is added to neutralize the hydrochloric acid formed during the reaction.

      Procedure: tert-Butyl carbamate is reacted with 2-oxopentan-3-yl chloride in the presence of a base to yield tert-Butyl (2-oxopentan-3-yl)carbamate.

  • Industrial Production Methods:

      Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient mixing.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation of tert-Butyl (2-oxopentan-3-yl)carbamate can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      Products: Reduction can yield alcohols or amines, depending on the specific reducing agent and conditions used.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in a polar aprotic solvent like dimethyl sulfoxide.

      Products: Substitution reactions can lead to the formation of various substituted carbamates.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl carbamate:

      Comparison: Both compounds contain a tert-butyl group and a carbamate moiety.

  • tert-Butyl-N-methylcarbamate:

      Comparison: This compound has a methyl group instead of the 2-oxopentan-3-yl group.

  • Benzyl carbamate:

      Comparison: Benzyl carbamate contains a benzyl group instead of the tert-butyl group.

Uniqueness:

Properties

CAS No.

183606-72-6

Molecular Formula

C10H19NO3

Molecular Weight

201.266

IUPAC Name

tert-butyl N-(2-oxopentan-3-yl)carbamate

InChI

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)

InChI Key

OYMVICMFVPPYRS-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-ethyl-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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